molecular formula C12H14IN3 B1501962 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine CAS No. 1017781-38-2

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B1501962
CAS No.: 1017781-38-2
M. Wt: 327.16 g/mol
InChI Key: PMLMUNXQCUYBTL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine follows IUPAC naming rules for pyrazole derivatives. Its systematic name reflects:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).
  • Substituents at positions 1, 3, and 5:
    • 1-isopropyl group (attached to nitrogen at position 1).
    • 4-iodophenyl group (attached to carbon at position 3).
    • Amino group (-NH₂) at position 5.

The numbering prioritizes the nitrogen atoms, with the isopropyl group assigned to N1 to minimize locants for other substituents. The SMILES notation Nc1n(nc(c1)c1ccc(cc1)I)C(C)C confirms this arrangement. The CAS registry number 1017781-38-2 uniquely identifies the compound in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₄IN₃ derives from:

  • 12 carbons : 6 from the pyrazole and phenyl rings, 3 from the isopropyl group, and 3 from the 4-iodophenyl substituent.
  • 1 iodine atom : Contributing 126.90 g/mol.
  • 3 nitrogen atoms : Located in the pyrazole ring and amine group.
Property Value
Molecular formula C₁₂H₁₄IN₃
Molecular weight 327.16 g/mol
Exact mass 327.0233 g/mol
Heavy atom count 16

The molecular weight aligns with isotopic distribution patterns, confirmed by high-resolution mass spectrometry.

Structural Isomerism and Tautomeric Considerations

Pyrazole derivatives exhibit annular tautomerism , where protons shift between nitrogen atoms. However, substitutions at N1 (isopropyl) and C3 (4-iodophenyl) restrict tautomeric mobility in this compound:

  • N1 substitution : The bulky isopropyl group locks the hydrogen at N2, preventing proton exchange between N1 and N2.
  • Electron-withdrawing iodine : The para-iodo group on the phenyl ring stabilizes the electronic structure, further reducing tautomeric propensity.

The amine group at C5 remains static due to conjugation with the aromatic system. Theoretical studies on analogous pyrazoles suggest that intramolecular hydrogen bonding between the amine and pyrazole nitrogen could influence stability, though experimental validation is needed.

Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound remains unpublished, insights can be extrapolated from structurally related pyrazoles:

  • Pyrazole ring geometry : Typically planar, with bond lengths of ~1.33 Å (C-N) and ~1.37 Å (C-C).
  • Isopropyl group orientation : Likely adopts a pseudo-axial conformation to minimize steric clashes with the 4-iodophenyl group.
  • Dihedral angles : The phenyl ring may form a ~30° angle with the pyrazole plane, as seen in similar iodophenyl-pyrazole systems.
Parameter Predicted Value
Pyrazole ring planarity <0.1 Å deviation
I-C bond length 2.10 Å
N-N bond length 1.32 Å

Computational models (DFT/B3LYP) suggest the lowest-energy conformation features intramolecular van der Waals interactions between the isopropyl methyl groups and the phenyl ring. Experimental crystallography is required to validate these predictions.

Properties

IUPAC Name

5-(4-iodophenyl)-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3/c1-8(2)16-12(14)7-11(15-16)9-3-5-10(13)6-4-9/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLMUNXQCUYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=C(C=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696166
Record name 3-(4-Iodophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-38-2
Record name 3-(4-Iodophenyl)-1-(1-methylethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Iodophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-iodophenyl)-1-isopropyl-1H-pyrazol-5-amine typically follows a multi-step approach:

  • Construction of the pyrazole core with the amino group at position 5.
  • Introduction of the 4-iodophenyl substituent at position 3.
  • Alkylation at the nitrogen (N-1) with an isopropyl group.

The key challenges include regioselective substitution on the pyrazole ring and the selective N-alkylation without affecting the amino group.

Starting Materials and Key Intermediates

Preparation Methods

Synthesis of 5-Aminopyrazole Core

5-Aminopyrazoles are commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. This foundational step provides the amino group at position 5.

  • For example, reaction of hydrazine derivatives with appropriate β-ketoesters or diketones under mild acidic or neutral conditions yields 5-aminopyrazole intermediates with high regioselectivity.

Introduction of the 4-Iodophenyl Group at Position 3

The 3-position arylation of the pyrazole ring bearing an amino group at position 5 is efficiently achieved by palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Cross-Coupling : This method uses 3-bromo- or 3-chloropyrazole derivatives reacted with 4-iodophenylboronic acid or vice versa. Catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are employed.
  • The use of reduced graphene oxide-supported Ni@Pd catalysts has been reported to enhance catalytic efficiency and selectivity in similar pyrazolo derivatives synthesis, offering industrial advantages such as lower cost and simpler operation.

N1-Isopropylation

Selective alkylation of the pyrazole nitrogen at position 1 with an isopropyl group can be conducted via:

  • Alkylation with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents like DMF or DMSO.
  • Careful control of reaction conditions is necessary to avoid N-alkylation at the amino group or over-alkylation.

Representative Experimental Procedure

Step Reagents & Conditions Outcome
1. Formation of 5-aminopyrazole Hydrazine hydrate + β-diketone, reflux in ethanol 5-Aminopyrazole intermediate
2. Halogenation at position 3 Bromination with NBS or selective halogenation 3-Bromo-5-aminopyrazole
3. Suzuki-Miyaura coupling 3-Bromo-5-aminopyrazole + 4-iodophenylboronic acid, Pd catalyst, base (K3PO4), toluene/water, 80-100 °C 3-(4-Iodophenyl)-5-aminopyrazole
4. N1-Isopropylation 3-(4-Iodophenyl)-5-aminopyrazole + isopropyl bromide, base (K2CO3), DMF, room temp to 60 °C This compound

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns, especially the chemical shifts corresponding to the isopropyl group and aromatic protons of the 4-iodophenyl ring.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic pattern consistent with iodine substitution.
  • X-ray Crystallography : Used in related pyrazole derivatives to confirm regioselectivity and substitution positions.
  • Purity and Yield : Reported yields for similar pyrazole derivatives range from 70-90% for each step, with high purity after column chromatography or recrystallization.

Research Findings and Optimization Notes

  • The use of palladium catalysts supported on novel materials (e.g., rGO-Ni@Pd) improves catalytic turnover and reduces metal contamination, which is critical for pharmaceutical applications.
  • Ionic liquids have been explored as green solvents in similar pyrazole syntheses, improving yields and reducing environmental impact.
  • Microwave-assisted synthesis and ultrasound irradiation have been reported to accelerate reaction times in multicomponent pyrazole synthesis, which could be adapted for this compound.
  • Regioselectivity is critical; conditions favoring selective 3-substitution and N1-alkylation have been optimized to avoid side products such as N2-alkylation or multiple substitutions.

Summary Table of Preparation Methods

Method Step Technique Key Reagents Conditions Advantages References
5-Aminopyrazole synthesis Condensation Hydrazine + β-diketone Reflux ethanol High regioselectivity
3-Halogenation Electrophilic substitution NBS or halogen source Mild conditions Selective 3-position halogenation
3-(4-Iodophenyl) coupling Suzuki-Miyaura Pd catalyst, 4-iodophenylboronic acid 80-100 °C, base Efficient arylation, scalable
N1-Isopropylation Alkylation Isopropyl bromide, base RT to 60 °C, DMF Selective N1 alkylation

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as halides, amines, or thiols, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding reduced amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be utilized to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties.

Synthetic Routes
The synthesis of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine typically involves several key steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
  • Alkylation : The introduction of the isopropyl group via alkylation using isopropyl bromide in the presence of a base like potassium carbonate.
  • Iodination : The phenyl ring can be iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Biological Research Applications

Enzyme Inhibition Studies
Due to its structural similarity to biologically active molecules, this compound is used in studies focusing on enzyme inhibition and receptor binding. Research indicates that compounds with similar pyrazole structures have shown promise as inhibitors for various enzymes involved in disease processes, including cyclooxygenase (COX) and soluble epoxide hydrolase (sEH) .

Pharmacological Potential
The compound has been explored for its potential as a therapeutic agent. For example, studies have evaluated its efficacy against pain models, demonstrating that derivatives can exhibit anti-allodynic activity superior to traditional COX inhibitors . This positions it as a candidate for further development in pain management therapies.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It can be involved in creating dyes and polymers due to its reactive functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The isopropyl and amine groups further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(4-iodophenyl)-1-isopropyl-1H-pyrazol-5-amine with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
This compound 1017781-38-2 C₁₂H₁₄IN₃ 327.16 3-(4-Iodophenyl), 1-isopropyl, 5-amine High steric bulk, iodine enhances halogen bonding
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 126417-82-1 C₁₀H₁₀ClN₃ 207.66 3-(4-Chlorophenyl), 1-methyl, 5-amine Smaller halogen (Cl), lower molecular weight, reduced steric hindrance
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 41554-51-2 C₁₆H₁₅N₃O 265.32 1-(4-Methoxyphenyl), 3-phenyl, 5-amine Methoxy group improves solubility, phenyl enhances π-π interactions
3-(4-Trifluoromethylphenyl)-1H-pyrazol-5-amine 130599-34-7 C₁₀H₈F₃N₃ 227.19 3-(4-CF₃-phenyl), 5-amine Strong electron-withdrawing CF₃ group, impacts electronic density
4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine 1354704-52-1 C₇H₁₂IN₃ 265.09 4-Iodo, 1-isopropyl, 5-methyl Positional isomerism alters steric and electronic effects

Key Observations:

  • Substituent Position: The positional isomer 4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine () demonstrates how minor structural changes (e.g., iodine at position 4 vs. 3) can alter steric and electronic profiles.
  • Solubility : Methoxy-substituted derivatives () exhibit improved aqueous solubility due to the electron-donating methoxy group, whereas iodine or trifluoromethyl groups reduce solubility .

Biological Activity

3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by the presence of an iodine atom on a phenyl ring, an isopropyl group, and an amine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets. The iodine atom enhances the compound's ability to bind to active sites on enzymes and receptors, potentially leading to inhibition or modulation of their functions. The isopropyl and amine groups further contribute to its binding affinity and specificity .

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can act as an effective inhibitor for several enzymes involved in critical biological pathways. For instance, it has been evaluated for its inhibitory effects on Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. The compound showed promising results in inhibiting tumor growth in vitro, suggesting its potential as an anticancer agent .

Receptor Binding Affinity

The structural characteristics of this compound allow it to interact with various receptors. Its binding affinity has been compared with other halogenated pyrazole derivatives, revealing that the presence of iodine may confer enhanced biological activity due to stronger molecular interactions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameHalogen SubstituentBiological Activity
3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amineBromineModerate enzyme inhibition
3-(4-Chlorophenyl)-1-isopropyl-1H-pyrazol-5-amineChlorineLower receptor affinity
This compound Iodine High enzyme inhibition and receptor binding

The iodine-substituted compound exhibits superior biological activity compared to its bromine and chlorine analogs, likely due to the larger atomic size and higher polarizability of iodine.

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against small-cell lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound's mechanism was attributed to its ability to inhibit Bcl-2/Bcl-xL proteins, leading to increased apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of specific kinases involved in signal transduction pathways. The study revealed that at nanomolar concentrations, it effectively inhibited kinase activity, suggesting its potential utility in treating diseases associated with aberrant kinase signaling .

Q & A

Q. How to address challenges in the regioselective synthesis of 1-isopropyl pyrazole derivatives?

  • Answer : Use directing groups (e.g., -NH2) to control cyclization regiochemistry. Steric effects from the isopropyl group can be mitigated by employing low-temperature conditions (-20°C) during pyrazole ring formation. highlights regioselective strategies for triazole-oxadiazole hybrids .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine
Reactant of Route 2
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3-(4-Iodophenyl)-1-isopropyl-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.